The compound's IUPAC name reflects its structure, indicating the presence of a cyano group and a morpholinomethyl substituent on the benzophenone framework. The molecular formula for 4-cyano-4'-morpholinomethyl benzophenone is , with a molecular weight of approximately 290.35 g/mol. It falls under the category of organic compounds with potential applications in photochemistry and as intermediates in organic synthesis .
The synthesis of 4-cyano-4'-morpholinomethyl benzophenone can be achieved through several methods, primarily involving the reaction of morpholine derivatives with appropriate benzophenone precursors. A common synthetic route includes:
The molecular structure of 4-cyano-4'-morpholinomethyl benzophenone features:
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3
VKGGCGGNNWWWJC-UHFFFAOYSA-N
This structure provides insights into its electronic properties and potential interactions with biological targets or materials .
4-Cyano-4'-morpholinomethyl benzophenone participates in various chemical reactions, including:
The mechanism of action for 4-cyano-4'-morpholinomethyl benzophenone largely depends on its application context:
Quantitative analyses often involve studying its effects on cell lines or animal models to elucidate specific pathways influenced by this compound .
4-Cyano-4'-morpholinomethyl benzophenone finds applications across various fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: